molecular formula C23H18O4 B010588 2-Allyl-4,6-dibenzoylresorcinol CAS No. 102593-74-8

2-Allyl-4,6-dibenzoylresorcinol

Cat. No. B010588
M. Wt: 358.4 g/mol
InChI Key: FSYGSBMXRNPJAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Allyl-4,6-dibenzoylresorcinol involves innovative techniques and methods. For example, phosphine-catalyzed domino reactions have been developed for the highly stereoselective synthesis of trans-2,3-dihydrobenzofurans from salicyl N-thiophosphinyl imines and allylic carbonates, offering a powerful approach to construct highly substituted skeletons with high diastereoselectivity (Xie, Huang, & Chen, 2010). Additionally, novel benzoxazine monomers containing allyl groups have been synthesized, displaying excellent thermomechanical properties upon thermal cure (Agag & Takeichi, 2003).

Molecular Structure Analysis

The study of molecular structures of related compounds such as 1-allyl-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidine-2(1H)-thione reveals intricate details about their crystalline forms and intermolecular interactions, providing insights into the structural basis of their properties (Yıldırım et al., 2006).

Chemical Reactions and Properties

Research into the regioselective lithiation of resorcinol derivatives for the synthesis of mono O-MOM- and O-Benzylresorcinols prenylated at C-2 or C-4 positions illustrates the chemical versatility and reactivity of these compounds, enabling the introduction of various substituents and functional groups (Simas, 1999).

Physical Properties Analysis

The physical properties of related compounds, such as those found in group VI allyl complexes of Dibenzo[c,g]fluorenide, are crucial for understanding their stability, reactivity, and potential applications. These studies often involve detailed analysis through X-ray crystallography and other techniques (Pammer, Sun, & Thiel, 2008).

Chemical Properties Analysis

The exploration of the chemical properties of related compounds includes understanding their reaction mechanisms, as seen in the synthesis of N-allyl-2,3-dihydrobenzoxazol-2-ylidene complexes of chromium(0) and tungsten(0), which highlights the potential for innovative catalytic processes (Tamm & Hahn, 1999).

Scientific Research Applications

1. Catalysis and Synthesis

Research on 2-Allyl-4,6-dibenzoylresorcinol has led to advancements in catalysis and synthetic chemistry. For instance, a study demonstrated iridium-catalyzed anti-diastereo- and enantioselective carbonyl (trimethylsilyl)allylation, showcasing the potential of 2-Allyl-4,6-dibenzoylresorcinol derivatives in asymmetric synthesis and catalysis (S. Han, Xin Gao, & M. Krische, 2010). Another study explored the utility of similar compounds in the preparation of partially benzylated derivatives of allyl 2-acetamido-2-deoxy-α-d-galactopyranoside, which are valuable in oligosaccharide synthesis (Mina A. Nashed, Ramadan I. El-Sokkary, & L. Rateb, 1984).

2. Organometallic Chemistry

In organometallic chemistry, 2-Allyl-4,6-dibenzoylresorcinol-related compounds have been used to develop new ligands and metal complexes. For example, a study synthesized pyrazole-bridged NHC ligands and their dimetallic (allyl)palladium complexes, highlighting the potential of these compounds in creating new organometallic structures (U. Scheele, M. John, S. Dechert, & F. Meyer, 2008).

3. Molecular Docking and Drug Research

2-Allyl-4,6-dibenzoylresorcinol derivatives have been investigated in molecular docking studies, especially in drug research. One study focused on the interaction of NHC type molecules and NHC-Ag complexes with VEGFR-2 and DNA, providing insights into potential therapeutic applications (Elvan Üstün & N. Şahin, 2021).

4. High-Performance Materials

These compounds have also found applications in the development of high-performance materials. A study on the synthesis and characterization of novel benzoxazine monomers containing allyl groups revealed their potential in creating thermosets with excellent thermomechanical properties (T. Agag & T. Takeichi, 2003).

5. Environmental Applications

In the environmental sector, derivatives of 2-Allyl-4,6-dibenzoylresorcinol have been used in the synthesis of adsorbents for uranium in seawater, demonstrating their potential in addressing environmental challenges (G. Pooley, M. Adel-Hadadi, Weixing Li, T. Dietz, & A. Barkatt, 2018).

Safety And Hazards


  • GHS H Statements :

    • May cause skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.



  • GHS P Statements :

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Wear protective gloves/protective clothing/eye protection/face protection.

    • In case of eye contact, rinse cautiously with water for several minutes.

    • If inhaled, remove to fresh air and keep at rest.




Future Directions

Research on 2-Allyl-4,6-dibenzoylresorcinol should focus on:



  • Elucidating its biological activities and potential therapeutic applications.

  • Developing efficient synthetic routes.

  • Investigating its interactions with enzymes and cellular targets.


properties

IUPAC Name

(5-benzoyl-2,4-dihydroxy-3-prop-2-enylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O4/c1-2-9-17-22(26)18(20(24)15-10-5-3-6-11-15)14-19(23(17)27)21(25)16-12-7-4-8-13-16/h2-8,10-14,26-27H,1,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYGSBMXRNPJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC(=C1O)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073010
Record name Methanone, [4,6-dihydroxy-5-(2-propenyl)-1,3-phenylene]bis[phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Methanone, 1,1'-[4,6-dihydroxy-5-(2-propen-1-yl)-1,3-phenylene]bis[1-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2-Allyl-4,6-dibenzoylresorcinol

CAS RN

102593-74-8
Record name 1,1′-[4,6-Dihydroxy-5-(2-propen-1-yl)-1,3-phenylene]bis[1-phenylmethanone]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102593-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, 1,1'-(4,6-dihydroxy-5-(2-propen-1-yl)-1,3-phenylene)bis(1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102593748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, 1,1'-[4,6-dihydroxy-5-(2-propen-1-yl)-1,3-phenylene]bis[1-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanone, [4,6-dihydroxy-5-(2-propenyl)-1,3-phenylene]bis[phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A round bottomed flask equipped with a reflux condenser and magnetic stirrer was charged with 6.36 g (20 mmol) of 4,6-dibenzoylresorcinol, as prepared in Example 1, and 22 ml of 1.0N aqueous NaOH. 63 mg of tetrabutylammonium bromide and 10.0 ml of allyl chloride were added to produce a reaction mixture. The reaction mixture was stirred vigorously and heated at reflux for about 5 hours. Excess allyl chloride was distilled and recovered and 1 ml of 5% aqueous HCl was added to neutralize any excess base. The resulting solid was filtered and recrystallized from an ethanol/chloroform mixture to yield 4.8 g (67%) of 2-allyl-4,6-dibenzoylresorcinol.
Quantity
6.36 g
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
63 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Zhu, L Zhou, Y Zhang, Y Zhou - Polymer Degradation and Stability, 2023 - Elsevier
Since the electrical tree initiation voltage of the silicone rubber decreases significantly at high temperatures, it is significant to improve the electrical treeing resistance of silicone rubber …
Number of citations: 4 www.sciencedirect.com

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